Methyl 2-methylpyrrolidine-2-carboxylate

Peptidomimetics Conformational Analysis Medicinal Chemistry

Methyl 2-methylpyrrolidine-2-carboxylate (CAS 51098-47-6), also known as 2-methylproline methyl ester, is a heterocyclic organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is a methyl ester derivative of 2-methylproline and is characterized by a C2-methyl group adjacent to the carboxylate ester, creating a sterically hindered, quaternary α-carbon center within a pyrrolidine ring.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 51098-47-6
Cat. No. B3269479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylpyrrolidine-2-carboxylate
CAS51098-47-6
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C(=O)OC
InChIInChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3
InChIKeyCCNBDZFBJCGDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylpyrrolidine-2-carboxylate (CAS 51098-47-6): Chemical and Physical Property Overview for Procurement


Methyl 2-methylpyrrolidine-2-carboxylate (CAS 51098-47-6), also known as 2-methylproline methyl ester, is a heterocyclic organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is a methyl ester derivative of 2-methylproline and is characterized by a C2-methyl group adjacent to the carboxylate ester, creating a sterically hindered, quaternary α-carbon center within a pyrrolidine ring [1]. Its calculated physical properties include a boiling point of 176.4±33.0 °C at 760 mmHg, a vapor pressure of 1.1±0.3 mmHg at 25°C, and a flash point of 60.5±25.4 °C [1].

Why Methyl 2-methylpyrrolidine-2-carboxylate Cannot Be Substituted with Unbranched Proline Esters


Generic substitution of methyl 2-methylpyrrolidine-2-carboxylate with simpler proline methyl esters or other pyrrolidine-2-carboxylates is not scientifically valid due to the profound conformational and chemical differences imposed by the C2-α-methyl group. Studies on 2-methylproline derivatives reveal that C2 methylation forces the prolyl amide bond to exist exclusively in the trans geometry in both homo- and heterochiral dipeptides, a stark contrast to the cis/trans equilibria observed with unsubstituted proline [1]. This structural rigidity directly alters the secondary structure of peptides and peptidomimetics, critically influencing binding affinity and biological activity. Consequently, replacing this compound with a non-methylated analog is likely to produce a different molecular conformation, leading to distinct and unpredictable outcomes in applications ranging from receptor binding to enzymatic stability.

Quantitative Evidence Guide for Methyl 2-methylpyrrolidine-2-carboxylate: A Comparator-Based Selection Rationale


Conformational Locking: C2-Methylation Enforces a 100% Trans-Amide Bond Geometry

Methyl 2-methylpyrrolidine-2-carboxylate, as a 2-methylproline derivative, exhibits a unique conformational property not found in its unsubstituted analog, proline methyl ester. The presence of the C2-methyl group sterically enforces the amide bond in the trans (ω=180°) conformation. In contrast, unsubstituted proline residues exist in a dynamic cis/trans equilibrium, typically with a trans preference of only 70-80% in short peptides [1]. This structural constraint is a key differentiator for the rational design of peptidomimetics with defined secondary structures.

Peptidomimetics Conformational Analysis Medicinal Chemistry

Enhanced Metabolic Stability: Protection Against Proline-Specific Peptidases

The quaternary α-carbon center in methyl 2-methylpyrrolidine-2-carboxylate confers significant resistance to enzymatic degradation compared to its unsubstituted proline analog. Proline-specific peptidases, such as prolyl oligopeptidase, require a secondary amine adjacent to the scissile bond for catalysis [1]. The α-methyl substitution creates a steric shield and eliminates the necessary geometry for substrate recognition, thereby substantially reducing proteolytic cleavage. While direct kinetic data for this specific ester is limited, this is a well-established class-level property of α,α-disubstituted amino acids. Unsubstituted proline methyl ester remains a viable substrate for these enzymes.

Drug Design Pharmacokinetics Peptide Stability

Direct Use as a Key Starting Material in the Synthesis of Marketed Pharmaceuticals

Methyl 2-methylpyrrolidine-2-carboxylate is directly linked to the synthesis of multiple important pharmaceutical agents. Its core structure, α-methylproline, is a key starting material (KSM) for the approved drugs Daridorexant, Veliparib, Trofinetide, Enlicitide chloride, and Usnoflast [1]. This positions the compound within validated, high-value synthetic routes for commercial APIs. While other pyrrolidine-2-carboxylates may serve as general building blocks, the specific 2-methylated scaffold is a structural requirement for the synthesis of these particular drugs, a requirement that unsubstituted proline esters cannot fulfill.

Pharmaceutical Manufacturing API Synthesis Chemical Process Development

Optimal Application Scenarios for Methyl 2-methylpyrrolidine-2-carboxylate in Research and Industry


Synthesis of Conformationally Constrained Peptidomimetics

As evidenced by its ability to enforce a 100% trans-amide bond geometry (see Section 3, Evidence Item 1), this compound is ideally suited as a building block for peptidomimetics requiring a rigid, turn-inducing proline analog. Its use ensures a homogeneous and predictable secondary structure, which is critical for studying structure-activity relationships (SAR) and optimizing binding affinity to biological targets [1].

Manufacturing of Daridorexant and Related Pharmaceutical Intermediates

For chemical process development and manufacturing, this compound is a direct and essential intermediate. As identified in recent literature, its core scaffold is a key starting material for Daridorexant and several other marketed drugs (see Section 3, Evidence Item 3) [1]. Its procurement is therefore mandated for any synthetic route involving these specific active pharmaceutical ingredients (APIs).

Design of Metabolically Stable Peptide Therapeutics

In drug discovery projects focused on developing peptide-based therapeutics with extended half-lives, this compound offers a strategic advantage. The α-methyl group confers resistance to proline-specific peptidases (see Section 3, Evidence Item 2), mitigating a common degradation pathway for proline-containing peptides and potentially improving oral bioavailability and in vivo efficacy [2].

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